molecular formula C8H6Cl2O B1302680 3',5'-Dichloroacetophenone CAS No. 14401-72-0

3',5'-Dichloroacetophenone

Cat. No.: B1302680
CAS No.: 14401-72-0
M. Wt: 189.04 g/mol
InChI Key: JGMBBKVZFUHCJC-UHFFFAOYSA-N
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Description

It features two chlorine atoms at the meta (3') and para (5') positions of the acetophenone ring. Chlorinated acetophenones are critical intermediates in organic synthesis, particularly for constructing chalcones, heterocycles, and bioactive molecules . The positions of chlorine substituents significantly influence reactivity, physicochemical properties, and biological activity, making positional isomers distinct in applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,5’-Dichloroacetophenone can be synthesized through several methods. One common method involves the chlorination of acetophenone. In this process, acetophenone is treated with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of 3’,5’-Dichloroacetophenone often involves the use of more efficient and scalable methods. One such method includes the acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst . This method provides a higher yield and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dichloroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Dichlorobenzoic acids.

    Reduction: Dichlorobenzyl alcohols.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3',5'-Dichloroacetophenone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the development of analgesics and anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory therapies .

Case Study: Anti-Inflammatory Properties
A study demonstrated that this compound derivatives effectively inhibit COX-1 and lipoxygenase pathways, suggesting potential therapeutic uses in treating inflammatory diseases. The following table summarizes the anti-inflammatory activity of this compound:

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-110
4'-Amino-3',5'-DichloroacetophenoneCOX-18

Agricultural Applications

Pesticide Formulation
This compound is utilized in formulating certain pesticides, providing effective pest control while minimizing environmental impact. Its reactivity allows for the development of safer alternatives to traditional pesticides, contributing to sustainable agricultural practices .

Analytical Chemistry

Laboratory Reagent
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other substances. Its chemical properties enhance the accuracy of various analytical methods, making it a valuable tool in chemical research .

Material Science

Development of Specialty Materials
The compound finds applications in the development of specialty materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Antimicrobial Properties
Research has shown that derivatives of this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from studies assessing its antimicrobial efficacy:

ActivityTested PathogensIC50 (µM)
AntimicrobialEscherichia coli12.5
AntimicrobialStaphylococcus aureus8.0
AntifungalCandida albicans15.0

Case Study: Antimicrobial Efficacy
In a study evaluating various substituted acetophenones, this compound demonstrated potent inhibitory effects against E. coli and S. aureus. Modifications to its structure were found to enhance its potency against resistant strains .

Mechanism of Action

The mechanism of action of 3’,5’-Dichloroacetophenone involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

The following table summarizes key dichloroacetophenone isomers and their properties, synthesis, and applications:

Compound Substituent Positions Melting Point (°C) Boiling Point (°C/mmHg) Key Applications Synthetic Methods Biological Activity
3',5'-Dichloroacetophenone 3',5' Not reported Not reported Intermediate for thiazines Derived from 2'-hydroxy-3',5'-dichloroacetophenone via chalcone synthesis Limited data; inferred antimicrobial potential from structural analogs
2,4-Dichloroacetophenone 2,4 Not reported 134–135 (12 mmHg) Antifungal/antibacterial agents , PDHK1 inhibitors , methoxycarbonylation Purified via crystallization/slicing ; used in triazole-amide synthesis IC₅₀ = 86–140 nM (PDHK1 inhibition) ; reduced by BbsCD (7.0 µmol/min/mg)
3,4-Dichloroacetophenone 3,4 72–76 Not reported Chalcone/dihydropyrazole synthesis Claisen-Schmidt condensation with substituted benzaldehydes Anticancer activity (chalcone derivatives)
2',4'-Dichloroacetophenone 2',4' Not reported Not reported Biotransformation to S-alcohols , methoxycarbonylation Reacts with vanillin to form chalcones Reduced by Y. lipolytica with 70% enantiomeric excess
2,2-Dichloroacetophenone 2,2 Not reported Not reported Substrate for BbsCD enzyme Not explicitly described Reduced by BbsCD (3.5 µmol/min/mg)

Structural and Reactivity Differences

  • Substituent Position Effects: Electrophilic Reactivity: 2,4-Dichloroacetophenone exhibits higher reactivity in methoxycarbonylation (64% conversion) compared to 1,2,4-trichlorobenzene (11%) due to electron-withdrawing effects enhancing carbonyl electrophilicity . Enzymatic Reduction: 2',4'-Dichloroacetophenone is efficiently reduced by Y. lipolytica strains to S-alcohols with >70% enantiomeric excess, whereas 2,2-dichloroacetophenone shows lower activity in BbsCD-mediated reductions . Crystallography: 2,4-Dichloroacetophenone derivatives form disordered crystal structures in chalcones, influenced by steric effects of chlorine positions .

Physicochemical Properties

  • Melting Points: 3,4-Dichloroacetophenone melts at 72–76°C, whereas 2,4-dichloroacetophenone has a lower boiling point (134–135°C at 12 mmHg) .
  • Spectroscopic Data: 35Cl NMR studies confirm distinct electronic environments for chlorine atoms in 2,4'-dichloroacetophenone, aiding structural characterization .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Chlorine at the 2-position enhances steric bulk, reducing enzymatic activity (e.g., 2,2-dichloroacetophenone vs. 2,4-dichloroacetophenone in BbsCD assays) . Meta/para substitution (e.g., 3',5' or 3,4 positions) improves thermal stability and crystallinity, critical for industrial purification .
  • Synthetic Innovations: 3,4-Dichloroacetophenone enables scalable chalcone synthesis via Claisen-Schmidt condensation, with yields >80% after recrystallization . 2,4-Dichloroacetophenone derivatives are optimized for drug-likeness, with acceptable ADME/T profiles in preclinical studies .

Biological Activity

3',5'-Dichloroacetophenone (DCAP) is a chlorinated derivative of acetophenone, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antibacterial properties, among other activities. This article explores the biological activity of DCAP, supported by data tables, case studies, and research findings.

  • Chemical Formula : C₈H₆Cl₂O
  • Molecular Weight : 189.04 g/mol
  • CAS Number : 2758058

Synthesis

DCAP can be synthesized through chlorination processes involving acetophenone. The synthesis typically requires chlorine gas in an acetic acid medium, where controlled conditions are maintained to yield the desired dichlorinated product without excessive by-products .

Antibacterial Activity

Research indicates that DCAP exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study synthesized several chloro-substituted thiazines from DCAP and evaluated their antibacterial efficacy. The results demonstrated that compounds derived from DCAP showed varying degrees of inhibition against pathogens such as Staphylococcus aureus, Streptococcus sp., Pseudomonas sp., and Salmonella typhi.

Table 1: Antibacterial Activity of Compounds Derived from DCAP

CompoundStaphylococcus aureus (mm)Streptococcus sp. (mm)Pseudomonas sp. (mm)Salmonella typhi (mm)
3a12101012
4a14121414
5a14151514

The data illustrates that the antibacterial activity increases with the complexity of the synthesized compounds, suggesting a structure-activity relationship that merits further investigation .

Other Biological Activities

In addition to antibacterial effects, DCAP has been studied for its potential as a selective oxidant in organic synthesis and its role in pharmaceutical applications, particularly in the synthesis of drugs like Clenbuterol .

Case Studies

  • Antimicrobial Evaluation : In a study conducted on various chlorinated acetophenones, including DCAP, researchers found that these compounds exhibited notable antimicrobial properties. The evaluation involved testing against a range of pathogens and resulted in significant inhibition zones, indicating effective microbial growth suppression .
  • Phytotoxicity Studies : Another investigation assessed the impact of DCAP on plant growth, revealing phytotoxic effects at certain concentrations. This suggests potential applications in agricultural chemistry but also raises concerns regarding environmental safety and toxicity .

Q & A

Q. Basic: What are the recommended synthesis routes for 3',5'-Dichloroacetophenone, and how can reaction conditions be optimized for high purity?

Answer:
this compound is typically synthesized via Friedel-Crafts acylation, where 3,5-dichlorobenzene reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization includes:

  • Catalyst stoichiometry: A 1:1 molar ratio of AlCl₃ to substrate minimizes side reactions like over-acylation .
  • Temperature control: Maintaining temperatures below 0°C during acetyl chloride addition reduces decomposition of reactive intermediates .
  • Solvent selection: Anhydrous dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .
    Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥98% purity, as validated by GC or HPLC .

Q. Basic: What analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

Answer:
Key characterization methods include:

  • NMR spectroscopy:
    • ¹H NMR: A singlet at δ 2.6 ppm (acetyl CH₃) and aromatic protons as doublets (J ≈ 2 Hz) at δ 7.5–8.0 ppm confirm substitution patterns .
    • ³⁵Cl NMR: Distinct quadrupolar splitting patterns differentiate chlorine positions in solid-state studies .
  • Melting point analysis: A sharp melting range (72–76°C) indicates purity; deviations suggest impurities like unreacted dichlorobenzene .
  • Mass spectrometry (EI-MS): Molecular ion peaks at m/z 189 (M⁺) and fragments at m/z 154 (loss of Cl) confirm structural integrity .

Q. Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Hazard mitigation: Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation (H335) .
  • Storage: Store in airtight containers at ambient temperatures; moisture exposure may hydrolyze the ketone group .
  • Spill management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent environmental contamination .

Q. Advanced: How does this compound function as a PDHK1 inhibitor, and what structural modifications enhance its anticancer activity?

Answer:
In oncology research, this compound derivatives inhibit pyruvate dehydrogenase kinase 1 (PDHK1) by binding to its allosteric pocket. Key findings include:

  • Binding interactions: The dichloro motif stabilizes hydrophobic interactions with Phe180 and Tyr411 residues, while the acetophenone carbonyl forms hydrogen bonds with Lys403 .
  • SAR insights: Hybrid scaffolds (e.g., dichloroacetophenone biphenylsulfone ether) improve IC₅₀ values (86–140 nM) by enhancing hydrophobic packing in the pocket .
  • In vivo efficacy: Compound 32 (a derivative) reduced tumor volume by 60% in NSCLC xenograft models, attributed to improved metabolic stability and ADME profiles .

Q. Advanced: What methodologies are employed in studying the enzyme inhibition kinetics of this compound derivatives?

Answer:

  • Kinase activity assays: Use recombinant PDHK1 with [γ-³²P]ATP to measure phosphorylation inhibition of pyruvate dehydrogenase. IC₅₀ values are derived from dose-response curves .
  • Molecular dynamics (MD) simulations: Trajectories (50 ns) analyze ligand-protein stability, with RMSD <2 Å indicating robust binding .
  • Isothermal titration calorimetry (ITC): Quantifies binding affinity (Kd) and enthalpy changes (ΔH) to validate thermodynamic drivers of inhibition .

Q. Advanced: How can this compound be utilized in chemoselective protein conjugation, and what factors influence reaction efficiency?

Answer:
As a disulfide bridging linker, this compound reacts with cysteine thiols under physiological conditions:

  • Optimal conditions: 0.2 M PBS (pH 7.6) with 10% DMSO/CH₃CN at 30°C yields >90% conjugation efficiency .
  • Substituent effects: Electron-withdrawing groups (e.g., -NO₂) at the para position enhance electrophilicity, accelerating thiol coupling .
  • Chemoselectivity: Minimal cross-reactivity with lysine or histidine residues ensures precise cysteine targeting .

Q. Advanced: What strategies resolve contradictions in reported biotransformation efficiencies of this compound across microbial strains?

Answer:
Discrepancies in microbial reduction (e.g., enantiomeric excess or yield) arise from strain-specific enzyme expression:

  • Strain engineering: Yarrowia lipolytica B56-5 (expressing SUC2) achieves 100% reduction yield and 70% ee by optimizing NADPH regeneration .
  • Substrate pre-treatment: Sonication or permeabilization (e.g., with Triton X-100) enhances cell membrane permeability for improved substrate uptake .
  • Analytical validation: Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, avoiding overestimation of ee in GC-based methods .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBBKVZFUHCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374147
Record name 3',5'-Dichloroacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-72-0
Record name 3',5'-Dichloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichloro-phenyl)-ethanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl iodide (4 mL) in anhydrous Et2O (40 mL) was dropped into a suspension of magnesium (1.6 g) in anhydrous Et2O (16 mL) under a Nitrogen atmosphere. At the end of the dropping, benzene (120 mL) was added and the Et2O eliminated with a Nitrogen flux. Then, a solution of 3,5-dichlorobenzonitrile (4 g) in benzene (48 mL) was added and the mixture was heated to reflux for 3 hours. The solution was cooled to 0° C. and a 6N hydrochloric acid solution was added and the mixture was stirred overnight at r.t. Water and Et2O were added and the layers were separated. The organic phase was washed with a saturated sodium hydrogen carbonate solution and brine, dried and concentrated in vacuo. The residue was purified by flash chromatography (CH/AcOEt 95:5) to give the title compound (2.55 g) as an orange oil.
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Synthesis routes and methods III

Procedure details

814 g (4 mol) of 4-acetyl-2,6-dichloroaniline, prepared according to patent DD 273,435 of the 15/11/1989, are recrystallised from a mixture of 1200 ml of concentrated hydrochloric acid and 5200 ml of concentrated acetic acid. After cooling to 0° C., a solution of 290 g (4.2 mol) of sodium nitrite in 770 ml of water is run in in a thin stream. After 2 h 30 at this temperature, the solution is run onto 2200 ml of a 50% solution of hypophosphorous acid in water at 5° C. At the end of the addition, the mixture is left to return to room temperature, 10 l of water are then added and the aqueous phase is extracted with dichloromethane. After drying of the separated organic phase, and concentration and distillation of the crude product, there are obtained 591 g (yield 70%, boiling point: 91-95° C. at 1 mm Hg) of (3,5-dichloro)phenyl-ethanone in the form of a pale yellow liquid.
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Synthesis routes and methods IV

Procedure details

To the product from step A (5.42 g, 23.2 mmol) in 100 mL of tetrahydrofuran was added methylmagnesium bromide (11.6 mL, 34.8 mmol) drop-wise. After stirring at ambient temperature for 25 min, 1N hydrochloric acid was added and the mixture extracted with two portions of ethyl acetate. The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to provide the title compound which was used without further purification. 1H NMR (500 MHz, CDCl3) δ: 7.84 (d, J=1.9 Hz, 2H); 7.58 (d, J=1.8 Hz, 1H); 2.63 (s, 3H).
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Synthesis routes and methods V

Procedure details

3,5-Dichlorobenzoic acid (19,10 g, 100 mmol) was dissolved in dry THF (165 mL) and cooled to 0° C. in an ice bath. With vigorous stirring, 138 mL (210 mmol) of methyl lithium (1.6 M in diethyl ether) was added dropwise over a period of 30 min via syringe. After 1 hour the mixture was poured into ice-water (500 mL). The aqueous phase was extracted with diethyl ether (4×50 mL). The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate (2×50 mL) and saturated aqueous sodium chloride (2×50 mL). The organic phase was dried (magnesium sulphate), filtered and the solvent was removed in vacuo. This afforded 17.06 g of the title compound containing 18% by weight of 2-(3,5-dichlorophenyl)propan-2-ol. This compound was used in the next step without further purification.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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